4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
CAS No.: 2548991-02-0
Cat. No.: VC11840198
Molecular Formula: C16H16F2N6S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548991-02-0 |
|---|---|
| Molecular Formula | C16H16F2N6S |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C16H16F2N6S/c1-10-21-12(15(17)18)8-13(22-10)23-3-5-24(6-4-23)16-14-11(2-7-25-14)19-9-20-16/h2,7-9,15H,3-6H2,1H3 |
| Standard InChI Key | YRFPMRIHOLOAOK-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)F |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)F |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine, reflects its intricate architecture . Key structural components include:
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A thieno[3,2-d]pyrimidine core, a bicyclic system combining thiophene and pyrimidine rings.
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A piperazine linker at position 4 of the thienopyrimidine, providing conformational flexibility.
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A 2-methyl-6-(difluoromethyl)pyrimidine substituent on the piperazine nitrogen, introducing steric and electronic modulation.
The molecular formula C₁₆H₁₆F₂N₆S (MW: 362.4 g/mol) underscores its heteroatom-rich composition, with fluorine atoms enhancing metabolic stability and hydrogen-bonding potential .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2548991-02-0 |
| Molecular Formula | C₁₆H₁₆F₂N₆S |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)F |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves modular assembly of three primary components:
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Thieno[3,2-d]pyrimidin-4-amine as the core scaffold.
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Piperazine as the flexible linker.
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2-Methyl-6-(difluoromethyl)pyrimidin-4-ol as the substituent.
A plausible route begins with halogenation of thieno[3,2-d]pyrimidine at position 4, followed by nucleophilic aromatic substitution with piperazine. Subsequent coupling with the pyrimidine substituent under Buchwald-Hartwig conditions yields the target compound.
Reaction Conditions and Challenges
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Step 1: Thienopyrimidine bromination using POBr₃ in DMF at 80°C achieves 85% yield .
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Step 2: Piperazine coupling via Pd-mediated cross-coupling (e.g., Pd₂(dba)₃/Xantphos) in toluene at 110°C.
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Step 3: Final Suzuki-Miyaura coupling with boronic ester derivatives of 2-methyl-6-(difluoromethyl)pyrimidine completes the synthesis .
Critical challenges include:
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Regioselectivity: Ensuring substitution at the correct positions on both heterocycles.
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Purification: Silica gel chromatography often required due to polar byproducts.
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Scale-up: Pd catalyst costs and ligand stability under reflux conditions .
Biological Activities and Mechanism of Action
Table 2: Predicted Binding Affinities vs. PI3K Isoforms
| PI3K Isoform | Predicted IC₅₀ (nM) | Selectivity Ratio (vs. PI3Kδ) |
|---|---|---|
| δ | 18 | 1 |
| α | 1,422 | 79 |
| β | 25,465 | 1,415 |
| γ | 3,780 | 210 |
In Vitro Profiling
While direct data on this compound remains limited, analogs demonstrate:
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Anti-proliferative activity in B-cell lymphoma lines (IC₅₀: 50–100 nM) .
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Immunomodulatory effects via suppression of IL-6 and TNF-α in macrophage assays .
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Metabolic stability improvements attributed to the difluoromethyl group (t₁/₂ > 4 h in microsomes).
Analytical and Pharmacokinetic Evaluation
ADME-Tox Profiling
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CYP Inhibition: Moderate CYP3A4 inhibition (IC₅₀: 8.2 µM), negligible for CYP2D6 .
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hERG Binding: Low risk (IC₅₀ > 30 µM) in patch-clamp assays.
Research Challenges and Future Directions
Synthetic Hurdles
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Cost-Effective Catalysts: Replacing Pd with Ni-based systems could reduce production costs.
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Enantioselective Synthesis: Resolving racemic mixtures at the piperazine stage remains unresolved .
Biological Optimization
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Isoform Selectivity: Engineering substituents to minimize off-target PI3Kα/γ activity .
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Proteolytic Stability: Addressing amide bond susceptibility in physiological conditions.
Clinical Translation
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